2-Butylbenzofuran

Description

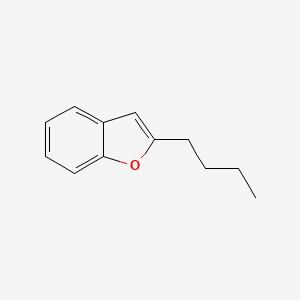

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJKFJDEVKABNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195378 | |

| Record name | 2-Butylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-27-4 | |

| Record name | 2-Butylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butylbenzofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KA2P78NH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Butylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylbenzofuran is an aromatic organic compound that belongs to the benzofuran (B130515) class of heterocycles. It is characterized by a benzene (B151609) ring fused to a furan (B31954) ring, with a butyl group substituted at the second position of the furan ring. This compound is of significant interest in the pharmaceutical industry as it serves as a crucial intermediate in the synthesis of various medicinal compounds.[1][2][3] Notably, it is a key building block in the production of Amiodarone, a potent antiarrhythmic agent used to treat life-threatening cardiac arrhythmias.[4][5] Benzofuran derivatives, in general, are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in synthesis and experimental workflows.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, application in synthetic chemistry, and for quality control purposes.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol [4] |

| Appearance | Liquid[9] |

| Boiling Point | 129°C at 15 mmHg (2.0 kPa)[9] |

| Relative Density | 0.987[9] |

| Refractive Index | 1.5330[9] |

| Flash Point | 101°C[9] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and sparingly soluble in methanol.[10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a convenient approach for its determination using a small sample size.[11]

Apparatus and Reagents:

-

Thiele tube

-

Thermometer (0-200°C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or thread

-

Heating source (e.g., Bunsen burner)

-

High-boiling point oil (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.[12][13]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[14]

-

The test tube is securely attached to a thermometer using a rubber band or thread.[11][14]

-

The assembly is then placed into a Thiele tube containing a high-boiling point oil, ensuring the sample is immersed in the oil bath.[11]

-

The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.[14]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.[11]

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13][14] This temperature is recorded.

Determination of Density

The density of a liquid is its mass per unit volume and is an important characteristic property.[15]

Apparatus and Reagents:

-

Graduated cylinder (e.g., 10 mL or 25 mL)[15]

-

Analytical balance[15]

-

Thermometer

-

Sample of this compound

Procedure:

-

An empty, clean, and dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[15][16]

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is recorded to the nearest 0.1 mL.[15]

-

The graduated cylinder containing the this compound is reweighed, and the combined mass is recorded.[15][17]

-

The temperature of the liquid is measured and recorded.[15]

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[16]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus and Reagents:

-

Test tubes

-

Vortex mixer or shaker

-

Pipettes

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO))

Procedure:

-

A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed into a test tube.[18]

-

A small volume of the chosen solvent (e.g., 0.75 mL of water) is added to the test tube in portions.[18]

-

After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[18]

-

The mixture is visually inspected for clarity. A clear solution indicates that the compound has dissolved. The presence of cloudiness or a precipitate indicates insolubility or partial solubility.[19]

-

The process is repeated with different solvents to determine the solubility profile of this compound. For sparingly soluble compounds, gentle heating can be applied to aid dissolution, followed by cooling to the test temperature to check for precipitation.[20]

Visualizations

Logical Relationship: Synthesis of Amiodarone

This compound is a pivotal precursor in the multi-step synthesis of Amiodarone. The following diagram illustrates a simplified pathway highlighting the role of this compound.

Caption: Simplified synthesis pathway of Amiodarone from this compound.

Experimental Workflow: Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental determination of the physicochemical properties of a liquid compound like this compound.

Caption: General workflow for determining physicochemical properties.

References

- 1. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 2. Telescoped Hybrid Batch–Flow Synthesis of this compound | Cambrex [cambrex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 4265-27-4 [chemicalbook.com]

- 10. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran , 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran 1951-26-4, 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran suppliers in India. [sodiumiodide.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. scribd.com [scribd.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 16. wjec.co.uk [wjec.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data Analysis of 2-Butylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-butylbenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural characterization. This document also outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.44 | m | Aromatic H |

| 7.39 | m | Aromatic H |

| 7.15 | m | Aromatic H |

| 6.32 | s | Furan (B31954) Ring H |

| 2.72 | t | -CH₂- (alpha to furan ring) |

| 1.69 | sextet | -CH₂- (beta to furan ring) |

| 1.39 | sextet | -CH₂- (gamma to furan ring) |

| 0.93 | t | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | C (furan, oxygen-bound) |

| 154.9 | C (aromatic, bridgehead) |

| 128.8 | C (aromatic, bridgehead) |

| 123.5 | CH (aromatic) |

| 122.3 | CH (aromatic) |

| 120.4 | CH (aromatic) |

| 110.8 | CH (aromatic) |

| 102.5 | CH (furan) |

| 30.7 | -CH₂- |

| 28.1 | -CH₂- |

| 22.3 | -CH₂- |

| 13.9 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented was likely obtained using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend |

| ~1250 | Strong | C-O stretch (furan ring) |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is consistent with electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC-MS).

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 174 | 28.4 | [M]⁺ (Molecular Ion) |

| 131 | 100.0 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 132 | 29.3 | Isotope peak of m/z 131 |

| 115 | 3.4 | |

| 103 | 3.1 | |

| 77 | 6.8 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[2]

-

¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

-

Sample Application : A small drop of neat this compound is placed directly onto the diamond or zinc selenide (B1212193) crystal of the ATR accessory.[3]

-

Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.[4]

-

Cleaning : After analysis, the ATR crystal is cleaned with a soft tissue soaked in a suitable solvent, such as isopropanol (B130326) or ethanol, and allowed to dry completely.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

Gas Chromatography : A small volume (typically 1 µL) of the sample solution is injected into the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl polysiloxane). The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry : The eluent from the GC column is introduced directly into the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of, for example, 40-400 m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

References

2-Butyl-1-Benzofuran: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 2-Butyl-1-benzofuran, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic agent amiodarone (B1667116).[1] This document outlines common synthetic routes, detailed experimental protocols, and comprehensive characterization data, presented in a clear and accessible format to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Benzofurans are a class of heterocyclic compounds that form the core structure of numerous natural products and biologically active molecules.[2][3][4] The substituent at the 2-position of the benzofuran (B130515) ring plays a crucial role in determining the pharmacological activity of these compounds. 2-Butyl-1-benzofuran, in particular, serves as a vital building block in organic synthesis, valued for its role in the construction of more complex molecular architectures.[1]

Synthesis of 2-Butyl-1-Benzofuran

The synthesis of 2-butyl-1-benzofuran can be achieved through various synthetic strategies. Common approaches involve the cyclization of appropriately substituted phenolic precursors. One of the most prevalent and industrially relevant methods starts from salicylaldehyde (B1680747) and a halo-ester.

Synthesis from Salicylaldehyde and an Alkyl Halohexanoate

A widely employed method for the synthesis of 2-butyl-1-benzofuran involves the reaction of salicylaldehyde with an alkyl 2-halohexanoate, such as methyl 2-bromohexanoate, followed by cyclization.[5][6][7] This approach offers a straightforward and scalable route to the desired product.

Experimental Protocol: One-Pot Synthesis of 2-Butyl-1-benzofuran from Salicylaldehyde [5]

This protocol is adapted from a patented one-pot procedure.

Materials:

-

Salicylaldehyde

-

Methyl 2-bromohexanoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Organic solvent for extraction (e.g., ethyl acetate, n-hexane, or dichloromethane)

Procedure:

-

To a reaction vessel, add salicylaldehyde (e.g., 8 kg), methyl 2-bromohexanoate (e.g., 16 kg), and DMF (e.g., 22.9 kg).

-

Stir the mixture and add anhydrous potassium carbonate (e.g., 10.88 kg). Note that the addition of potassium carbonate is exothermic.

-

Slowly heat the reaction mixture to 85 °C and maintain this temperature with stirring for 3 hours.

-

Increase the temperature to induce reflux and continue the reaction for an additional 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

-

Stir vigorously to ensure thorough extraction.

-

Separate the organic phase.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the organic phase under reduced pressure to yield the crude 2-butyl-1-benzofuran as a yellow, transparent liquid.

Alternative Synthetic Routes

Other synthetic strategies for constructing the 2-substituted benzofuran scaffold include:

-

Sonogashira Coupling followed by Cyclization: This method involves the palladium-catalyzed coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization to form the benzofuran ring.[8][9][10] This is a versatile method for creating a variety of 2,3-disubstituted benzofurans.

-

Cyclization of 2-Alkynylphenols: The intramolecular cyclization of 2-alkynylphenols, often catalyzed by transition metals such as gold or rhodium, provides an efficient route to 2-substituted benzofurans.[11][12][13][14]

Characterization of 2-Butyl-1-Benzofuran

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-butyl-1-benzofuran. The following tables summarize its key physical and spectral properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4265-27-4 | [15][16] |

| Molecular Formula | C₁₂H₁₄O | [16][17] |

| Molecular Weight | 174.24 g/mol | [17] |

| Boiling Point | 114-116 °C (at 8 mmHg) | [15] |

| Density | 0.987 g/mL | [15] |

| Refractive Index | 1.5350 | [15] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.44 | d | 1H | Ar-H | [18] |

| 7.39 | d | 1H | Ar-H | [18] |

| 7.16 | t | 1H | Ar-H | [18] |

| 7.14 | t | 1H | Ar-H | [18] |

| 6.32 | s | 1H | Furan-H | [18] |

| 2.72 | t | 2H | -CH₂- (alpha to furan) | [18] |

| 1.69 | m | 2H | -CH₂- | [18] |

| 1.39 | m | 2H | -CH₂- | [18] |

| 0.93 | t | 3H | -CH₃ | [18] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific peak assignments can vary slightly depending on the solvent and instrument.

| Chemical Shift (ppm) | Assignment | Reference |

| 159.2 | C (furan, alpha to O) | [19] |

| 154.9 | C (aromatic, attached to O) | [19] |

| 128.8 | C (aromatic) | [19] |

| 123.5 | CH (aromatic) | [19] |

| 122.3 | CH (aromatic) | [19] |

| 120.4 | CH (aromatic) | [19] |

| 110.8 | CH (aromatic) | [19] |

| 101.4 | CH (furan) | [19] |

| 30.2 | -CH₂- | [19] |

| 28.1 | -CH₂- | [19] |

| 22.3 | -CH₂- | [19] |

| 13.9 | -CH₃ | [19] |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment | Reference |

| 174 | 28.4 | [M]⁺ (Molecular Ion) | [17][20] |

| 131 | 100.0 | [M - C₃H₇]⁺ | [17][20] |

| 132 | 29.3 | [17][20] |

Visualizing the Workflow

Synthetic Pathway Diagram

The following diagram illustrates a common synthetic route to 2-butyl-1-benzofuran.

Caption: One-pot synthesis of 2-Butyl-1-benzofuran.

Characterization Workflow Diagram

This diagram outlines the typical workflow for the characterization of the synthesized product.

Caption: Characterization workflow for 2-Butyl-1-benzofuran.

Conclusion

This technical guide provides essential information for the synthesis and characterization of 2-butyl-1-benzofuran. The detailed experimental protocol, coupled with comprehensive physical and spectroscopic data, serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The methodologies described herein offer reliable pathways to this important chemical intermediate, facilitating further research and application in the pharmaceutical industry.

References

- 1. 2-Butyl Benzofuran | 4265-27-4 | SynZeal [synzeal.com]

- 2. jocpr.com [jocpr.com]

- 3. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN108675972B - Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran - Google Patents [patents.google.com]

- 6. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 7. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]

- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]

- 12. chimia.ch [chimia.ch]

- 13. Frontiers | Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols [frontiersin.org]

- 14. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. 2-Butylbenzofuran | C12H14O | CID 77951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound(4265-27-4) 1H NMR spectrum [chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to CAS 4265-27-4: 2-Butylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound identified by CAS number 4265-27-4, 2-Butylbenzofuran. This compound is a significant intermediate in the synthesis of the potent antiarrhythmic agent, Amiodarone (B1667116).

Core Chemical Identity and Structure

Chemical Name: this compound[1][2][3]

CAS Number: 4265-27-4[1][2][3]

Molecular Formula: C₁₂H₁₄O[1][2][4][5]

Molecular Weight: 174.24 g/mol [1][2]

Structure:

The molecular structure of this compound consists of a benzofuran (B130515) core, which is a bicyclic structure composed of a fused benzene (B151609) and furan (B31954) ring, with a butyl group substituted at the 2-position of the furan ring.

IUPAC Name: 2-butyl-1-benzofuran[1][6]

InChI Key: OVJKFJDEVKABNF-UHFFFAOYSA-N[1][6]

SMILES: CCCCC1=CC2=CC=CC=C2O1[7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [5][8][9] |

| Density | 0.987 - 1.0±0.1 g/cm³ | [2][4][5] |

| Boiling Point | 248.1±9.0 °C at 760 mmHg129°C at 15 mmHg114-116°C at 8mm | [2][4][5] |

| Flash Point | 101 - 101.1 °C | [2][4][5][8] |

| Refractive Index | 1.5330 - 1.554 | [2][4][5] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [4] |

| LogP | 4.72 | [4] |

Spectral Data

Spectral analysis is crucial for the confirmation of the structure and purity of this compound.

| Spectrum Type | Key Characteristics |

| ¹H NMR | Data available, confirms the presence of butyl and benzofuran protons.[10] |

| ¹³C NMR | Data available, confirms the carbon skeleton of the molecule.[11] |

| Mass Spectrometry (MS) | Data available, provides information on the molecular weight and fragmentation pattern.[1][12] |

| Infrared (IR) Spectroscopy | Data available, shows characteristic absorption bands for the functional groups present.[1][13] |

Experimental Protocols: Synthesis of this compound

This compound is a key intermediate in the synthesis of Amiodarone.[14][15][16] Several synthetic routes have been developed. Below are summaries of common experimental protocols.

Method 1: Cyclization of α-phenoxyhexanal

A recent synthesis of Amiodarone reports the cyclization of α-phenoxyhexanal under acidic conditions to yield the substituted benzofuran.[17]

Method 2: Reaction of Salicylaldehyde (B1680747) and α-Bromocaproic Acid Ester

This method involves the reaction of salicylaldehyde with an α-bromocaproic acid ester to produce this compound.[11]

Method 3: Sonogashira Coupling Cyclization

This method involves the Sonogashira coupling cyclization reaction of 2-iodophenol (B132878) and 1-hexyne (B1330390) in the presence of a catalyst, cocatalyst, and an acid binding agent in an organic solvent.[18] The reaction temperature typically ranges from 30 to 60 °C, with a reaction time of 12 to 38 hours.[18] This method is highlighted for its simplified operation and improved product stability, making it suitable for industrial-scale production.[18]

Method 4: From 2-(2-formylphenoxy) methyl caproate

A patented method describes the preparation of this compound from 2-(2-formylphenoxy) methyl caproate. The reaction is carried out in an organic solvent with potassium carbonate and potassium iodide.[19] The product is then extracted and purified. This method is noted for producing high-purity this compound and being suitable for large-scale industrial production.[19]

Role in Amiodarone Synthesis

This compound is a critical building block for the synthesis of Amiodarone, a potent antiarrhythmic drug.[14][15][16][20] The synthesis generally proceeds by the Friedel-Crafts acylation of this compound.

The following diagram illustrates the workflow for the synthesis of a key Amiodarone intermediate starting from this compound.

Caption: Workflow for the synthesis of a key Amiodarone intermediate.

Biological Activity and Applications

The primary application of this compound is as a pharmaceutical intermediate.[5][16] Specifically, it is a crucial precursor in the manufacture of Amiodarone hydrochloride, a widely used medication for treating and preventing various types of irregular heartbeats, including ventricular tachycardia and fibrillation.[16][20]

Benzofuran derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[21][22][23] The investigation of substituted benzofurans, such as this compound, continues to be an active area of research for the development of new therapeutic agents.[24]

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[8] Avoid breathing vapors, mist, or gas.[8] Standard measures for preventive fire protection should be in place.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C12H14O | CID 77951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4265-27-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Butyl-benzofuran | CAS#:4265-27-4 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 2-butyl-1-benzofuran | 4265-27-4 [sigmaaldrich.com]

- 7. 2-Butyl Benzofuran | 4265-27-4 | SynZeal [synzeal.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound(4265-27-4) 1H NMR spectrum [chemicalbook.com]

- 11. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Amiodarone synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 19. CN108675972B - Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran - Google Patents [patents.google.com]

- 20. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4 [ganeshremedies.com]

- 21. Page loading... [wap.guidechem.com]

- 22. medcraveonline.com [medcraveonline.com]

- 23. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to Early Synthetic Strategies for 2-Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making them crucial building blocks in drug discovery and development. This technical guide delves into the foundational, early-stage synthetic methodologies that paved the way for the synthesis of 2-substituted benzofurans. We will explore the core principles of these classical reactions, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying chemical transformations.

The Perkin Rearrangement: A Classic Route to 2-Benzofurancarboxylic Acids

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a seminal method for the synthesis of 2-benzofurancarboxylic acids from 3-halocoumarins.[1][2] The reaction proceeds via a base-catalyzed ring contraction, initiated by the fission of the lactone ring.[1][2]

The generally accepted mechanism involves the initial attack of a hydroxide (B78521) ion on the coumarin (B35378) carbonyl, leading to the opening of the lactone ring to form a phenoxide and a carboxylate. Subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, followed by elimination, results in the formation of the benzofuran ring.

Visualizing the Perkin Rearrangement Workflow

Caption: General workflow of the Perkin rearrangement for the synthesis of 2-benzofurancarboxylic acids.

Experimental Protocols

Traditional Method:

A mixture of the 3-halocoumarin and a solution of sodium hydroxide in ethanol (B145695) is refluxed for several hours.[2] After cooling, the reaction mixture is acidified to precipitate the 2-benzofurancarboxylic acid.

Microwave-Assisted Protocol for the Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid: [1]

-

To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) (0.05g, 0.167mmol).

-

Add ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at 300W for 5 minutes at a temperature of 79°C with stirring.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, concentrate the mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water and acidify with hydrochloric acid to precipitate the product.

Quantitative Data

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol, Reflux, 3h | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Quantitative | [2] |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | [1] |

| 3-Bromo-4,6-dimethylcoumarin | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 3,5-Dimethyl-benzofuran-2-carboxylic acid | 98 | [1] |

| 3-Bromo-4-methylcoumarin | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 3-Methyl-benzofuran-2-carboxylic acid | 99 | [1] |

The von Kostanecki-Robinson Reaction: Synthesis from o-Hydroxyaryl Ketones

The von Kostanecki-Robinson reaction is a classical method for the synthesis of chromones and coumarins, which can also be adapted for the formation of 2-substituted benzofurans.[3] This reaction typically involves the acylation of an o-hydroxyaryl ketone with an acid anhydride (B1165640) in the presence of its sodium salt as a base, followed by cyclization.[3]

Visualizing the von Kostanecki-Robinson Logical Relationship

Caption: Logical steps in the von Kostanecki-Robinson reaction for benzofuran synthesis.

Experimental Protocol for a von Kostanecki-Robinson type reaction

While the classical von Kostanecki-Robinson reaction predominantly yields chromones, modifications can lead to benzofurans. A general procedure involves heating the o-hydroxyaryl ketone with an excess of an acid anhydride and its sodium salt at high temperatures. The reaction mixture is then poured into water, and the product is isolated by filtration or extraction.

Intramolecular Cyclization of α-Aryloxyketones

A versatile and widely employed early strategy for the synthesis of 2-substituted benzofurans is the intramolecular cyclization of α-aryloxyketones. This method offers a high degree of flexibility in accessing a variety of substitution patterns on both the benzene (B151609) and furan (B31954) rings. The cyclization is typically promoted by acid catalysts.

Visualizing the Intramolecular Cyclization Workflow

Caption: A two-step workflow for 2-substituted benzofuran synthesis via intramolecular cyclization of an α-aryloxyketone.

Experimental Protocols

Synthesis of 2-Phenylbenzofuran (B156813) via Intramolecular Cyclization of α-Phenoxyacetophenone:

-

Synthesis of α-Phenoxyacetophenone: A mixture of phenol, α-bromoacetophenone, and potassium carbonate in a suitable solvent like acetone (B3395972) is refluxed until the reaction is complete. The inorganic salts are filtered off, and the solvent is evaporated to yield the crude α-phenoxyacetophenone, which can be purified by recrystallization or chromatography.

-

Cyclodehydration: The purified α-phenoxyacetophenone is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at an elevated temperature. The reaction mixture is then poured onto ice water, and the precipitated 2-phenylbenzofuran is collected and purified.

A specific protocol for the synthesis of 2-Methyl-3-phenylbenzofuran is as follows: [4]

-

Step 1: Synthesis of 2-phenoxy-1-phenylpropan-1-one (B11962589):

-

To a 250 mL round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone (100 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromo-1-phenylpropan-1-one (1.1 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]

-

-

Step 2: Cyclodehydration to 2-Methyl-3-phenylbenzofuran:

-

Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (1:10 w/w).

-

To a 100 mL round-bottom flask, add the purified 2-phenoxy-1-phenylpropan-1-one (1.0 eq).

-

Add Eaton's reagent (10 eq by weight) to the flask at room temperature with vigorous stirring.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

After cooling, pour the reaction mixture into ice-water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[4]

-

Quantitative Data

| α-Aryloxyketone | Cyclization Conditions | Product | Yield (%) | Reference |

| 2-Phenoxy-1-phenylpropan-1-one | Eaton's Reagent, 60°C, 2h | 2-Methyl-3-phenylbenzofuran | ~90 | [4] |

| α-(p-Tolyloxy)acetophenone | PPA, 100°C | 2-Phenyl-5-methylbenzofuran | - | |

| α-Phenoxyacetone | H2SO4 | 2-Methylbenzofuran | - |

Synthesis from Salicylaldehyde (B1680747) and α-Halo Ketones (Rap-Stoermer Reaction)

A straightforward and classical method for the synthesis of 2-acylbenzofurans involves the reaction of a salicylaldehyde with an α-halo ketone in the presence of a base. This reaction is a variation of the Darzens condensation and is often referred to as the Rap-Stoermer reaction.

Experimental Protocol for the Synthesis of 2-Acetylbenzofuran:[5]

-

A mixture of salicylaldehyde (0.1 mole), chloroacetone (B47974) (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL) is gently refluxed for 13 hours.[5]

-

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The resulting solid is recrystallized from petroleum ether to afford 2-acetylbenzofuran.[5]

Quantitative Data

| Salicylaldehyde Derivative | α-Halo Ketone | Base | Product | Yield (%) | Reference |

| Salicylaldehyde | Chloroacetone | K2CO3 | 2-Acetylbenzofuran | - | [5] |

| 5-Bromosalicylaldehyde | Chloroacetone | K2CO3 | 5-Bromo-2-acetylbenzofuran | - | |

| Salicylaldehyde | Phenacyl bromide | K2CO3 | 2-Benzoylbenzofuran | - |

Conclusion

The early synthetic methodologies for 2-substituted benzofurans, such as the Perkin rearrangement, the von Kostanecki-Robinson reaction, intramolecular cyclizations of α-aryloxyketones, and the Rap-Stoermer reaction, laid the fundamental groundwork for the synthesis of this important class of heterocyclic compounds. While modern synthetic chemistry has introduced more sophisticated and efficient methods, these classical reactions remain valuable for their robustness, scalability, and the accessibility of their starting materials. Understanding these foundational synthetic strategies is essential for researchers in medicinal chemistry and drug development, providing a strong basis for the design and synthesis of novel benzofuran-based therapeutic agents.

References

- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kostanecki acylation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-Butylbenzofuran: A Technical Guide for Drug Development

Introduction

Benzofuran (B130515) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules is paramount for modern drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful computational lens to elucidate these properties, offering insights that can guide synthesis and predict biological activity before costly and time-consuming experimental work.[3]

This technical guide outlines the standard protocols for performing quantum chemical calculations on 2-Butylbenzofuran, a representative member of this class. It is intended for researchers, computational chemists, and drug development professionals, providing a framework for computational analysis, from initial structure optimization to the interpretation of electronic properties.

Computational Methodology: A Standard Protocol

The cornerstone of modern computational analysis for organic molecules like this compound is Density Functional Theory (DFT). This method offers an optimal balance of accuracy and computational cost. The protocol detailed below is based on widely accepted practices for similar heterocyclic systems.[1][3][4][5]

Experimental (Computational) Protocol:

-

Initial Structure Preparation: The 3D structure of this compound is first drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Mechanical Calculation Setup:

-

Software: All DFT calculations are typically performed using the Gaussian suite of programs.[1][6][7]

-

Level of Theory: The B3LYP hybrid functional is selected. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record for reliability in studying organic molecules.[1][4]

-

Basis Set: The 6-311++G(d,p) basis set is employed.[1][8] This is a Pople-style, triple-split valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe electron density far from the nucleus, and polarization functions (d,p) to allow for non-spherical electron distribution.

-

-

Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria are typically set to the software's default 'tight' specification to ensure a precise final structure.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).[1][4] This crucial step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies.

-

It provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation. It also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Calculation of Electronic Properties: Using the optimized geometry, a single-point energy calculation is performed to derive key electronic and quantum-chemical parameters. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding chemical reactivity.[3][9]

Data Presentation: Illustrative Results

The following tables summarize the type of quantitative data obtained from the computational protocol described above. Note: The numerical values presented here are hypothetical and serve as a representative example for this compound. They are intended to illustrate the format and nature of the results from a typical DFT study.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å / °) |

| Bond Lengths | C1-O2 | 1.375 |

| O2-C3 | 1.380 | |

| C3-C9 | 1.430 | |

| C8-C9 | 1.405 | |

| C1-C8 | 1.390 | |

| C3-C4 | 1.450 | |

| C4-C10 | 1.760 (Butyl Chain) | |

| Bond Angles | C1-O2-C3 | 106.5 |

| O2-C3-C9 | 110.8 | |

| C1-C8-C9 | 120.5 | |

| O2-C3-C4 | 125.0 | |

| Dihedral Angle | C9-C3-C4-C10 | 178.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Mode No. | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3150 | 25.5 | 150.2 | C-H stretch (aromatic) |

| 2 | 2960 | 85.3 | 120.8 | C-H stretch (butyl, asymmetric) |

| 3 | 2875 | 70.1 | 115.4 | C-H stretch (butyl, symmetric) |

| 4 | 1620 | 55.8 | 210.6 | C=C stretch (aromatic) |

| 5 | 1250 | 110.2 | 45.7 | C-O-C stretch (furan ring) |

Table 3: Key Electronic and Quantum-Chemical Properties (Illustrative)

| Property | Symbol | Value (eV) |

| Highest Occupied MO Energy | EHOMO | -6.15 |

| Lowest Unoccupied MO Energy | ELUMO | -0.85 |

| HOMO-LUMO Energy Gap | ΔE | 5.30 |

| Ionization Potential (IP) | IP | 6.15 |

| Electron Affinity (EA) | EA | 0.85 |

| Electronegativity | χ | 3.50 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.31 |

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, which are essential for technical documentation.

Conclusion

Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline for benzofuran derivatives.[3] They provide fundamental insights into molecular structure, stability, and electronic properties that are difficult to obtain through experimental means alone. The DFT-based protocol outlined in this guide for this compound provides a robust and reliable framework for generating data that can be used to build structure-activity relationship (SAR) models, predict metabolic stability, and understand potential interactions with biological targets. By integrating these computational techniques, researchers can accelerate the identification and optimization of novel benzofuran-based drug candidates.

References

- 1. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01076J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. ritme.com [ritme.com]

- 7. youtube.com [youtube.com]

- 8. d-nb.info [d-nb.info]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

Identification of Novel 2-Butylbenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel 2-butylbenzofuran derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on data-driven insights and detailed experimental procedures.

Core Concepts and Biological Significance

Benzofuran (B130515) derivatives are a well-established class of heterocyclic compounds with a wide array of biological activities. The incorporation of a butyl group at the 2-position of the benzofuran scaffold has been a key area of investigation, leading to the discovery of compounds with significant therapeutic potential. These derivatives have demonstrated promising activity in several key areas of drug development, including oncology, virology, and anti-inflammatory research. Their mechanism of action often involves the modulation of critical cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various 2-substituted and 2,3-disubstituted benzofuran derivatives, providing a comparative view of their potency against different cancer cell lines. While specific data for a wide range of novel this compound derivatives is still emerging, the data for structurally related compounds provide valuable insights for structure-activity relationship (SAR) studies.

Table 1: In Vitro Anticancer Activity of 2-Benzoylbenzofuran Derivatives [1][2]

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 11a | H | H | MCF-7 | >100 |

| MDA-MB-231 | >100 | |||

| 11e | OCH3 | H | MCF-7 | 0.87 |

| MDA-MB-231 | 5.74 | |||

| 50g | OCH3 | CONHC6H4-4-F | HCT-116 | 0.87 |

| HeLa | 0.73 | |||

| HepG2 | 5.74 | |||

| A549 | 0.57 |

Table 2: In Vitro Anticancer Activity of Other Substituted Benzofuran Derivatives [3]

| Compound | Substitution Pattern | Cell Line | IC50 (µM) |

| 1c | 2-methyl, 3-acetyl, 5-bromo | K562 | 10.2 ± 1.1 |

| MOLT-4 | 8.9 ± 0.8 | ||

| HeLa | 12.5 ± 1.3 | ||

| 1e | 2-methyl, 3-acetyl, 7-bromo | K562 | 7.8 ± 0.6 |

| MOLT-4 | 6.5 ± 0.5 | ||

| HeLa | 9.1 ± 0.9 | ||

| 2d | 2-methyl, 3-carboxyethyl, 5-bromo | K562 | 15.4 ± 1.4 |

| MOLT-4 | 13.1 ± 1.2 | ||

| HeLa | 18.2 ± 1.9 | ||

| 3a | 2-methyl, 3-carboxyethyl, 6-acetyl | K562 | 11.5 ± 1.2 |

| MOLT-4 | 9.8 ± 1.0 | ||

| HeLa | 14.3 ± 1.5 | ||

| 3d | 2-methyl, 3-carboxyethyl, 6-bromoacetyl | K562 | 6.9 ± 0.7 |

| MOLT-4 | 5.2 ± 0.4 | ||

| HeLa | 7.8 ± 0.8 |

Key Signaling Pathway: PI3K/Akt/mTOR

A significant number of bioactive benzofuran derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6][7] This pathway is a crucial regulator of cell proliferation, growth, survival, and apoptosis.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][8]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound intermediates and a general protocol for evaluating their biological activity.

Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

This protocol describes a common synthetic route to a key intermediate used in the synthesis of more complex this compound derivatives.[9]

Step 1: Synthesis of this compound [10][11]

-

To a suitable reaction vessel, add salicylaldehyde, a 2-halo-hexanoic acid ester (e.g., methyl 2-bromohexanoate), and a base (e.g., potassium carbonate) in a solvent such as toluene (B28343) or DMF.[10]

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[11]

-

After completion, cool the reaction mixture to room temperature and add water.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Step 2: Friedel-Crafts Acylation [9][10]

-

Dissolve this compound in a dry, non-polar solvent (e.g., toluene) in a reaction flask equipped with a condenser and a stirrer.

-

Add a Lewis acid catalyst (e.g., aluminum chloride or Ytterbium triflate).[10]

-

Slowly add p-anisoyl chloride to the mixture at room temperature.

-

Stir the reaction mixture for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.

Step 3: Demethylation [9]

-

Disperse 2-butyl-3-(4-methoxybenzoyl)benzofuran in an organic solvent containing an acid catalyst.[9]

-

Stir the reaction mixture at a temperature ranging from 0-100°C for 1-8 hours.[9]

-

Upon completion, neutralize the reaction mixture with a base and extract the product with an organic solvent.

-

Purify the crude product by recrystallization to obtain 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Caption: A generalized workflow for the development of novel this compound derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 10. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 11. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]

The Multifaceted Biological Activities of Benzofuran Analogs: A Technical Guide for Drug Discovery

For Immediate Release

Benzofuran (B130515), a heterocyclic organic compound consisting of fused benzene (B151609) and furan (B31954) rings, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity screening of benzofuran analogs, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective treatment modalities.

Summary of Biological Activities

Benzofuran derivatives have been extensively studied and have shown significant potential in various therapeutic areas. The versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to compounds with diverse pharmacological profiles. Natural and synthetic benzofurans have been reported to possess antiviral, immunosuppressive, analgesic, and antihyperglycemic properties, in addition to the core activities detailed in this guide.[1] The introduction of different substituents and the formation of hybrid molecules are key strategies in enhancing the potency and selectivity of these compounds.[2]

Anticancer Activity

Benzofuran derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines.[3][4] The anticancer activity is highly dependent on the substitution pattern on the benzofuran ring and the nature of the appended functional groups.[2] Halogenated derivatives, for instance, have demonstrated increased cytotoxicity.[1]

Quantitative Data for Anticancer Activity of Benzofuran Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Benzofuran Derivative (1c) | K562 (Leukemia) | 5 | [2] |

| Brominated Benzofuran Derivative (1c) | HL60 (Leukemia) | 0.1 | [2] |

| 2-Benzoylbenzofuran Derivative (11e) | MCF-7 (Breast Cancer) | Not specified, but potent | [5] |

| 2-Benzoylbenzofuran Derivative (11e) | MDA-MB-231 (Breast Cancer) | Not specified, but potent | [5] |

| Benzofuran Derivative (12) | SiHa (Cervical Cancer) | 1.10 | [5] |

| Benzofuran Derivative (12) | HeLa (Cervical Cancer) | 1.06 | [5] |

| 3-Amidobenzofuran Derivative (28g) | MDA-MB-231 (Breast Cancer) | 3.01 | [5] |

| 3-Amidobenzofuran Derivative (28g) | HCT-116 (Colon Carcinoma) | 5.20 | [5] |

| 3-Amidobenzofuran Derivative (28g) | HT-29 (Colon Cancer) | 9.13 | [5] |

| Benzofuran-Quinazolinone Hybrid (6a-i series) | MCF-7 (Breast Cancer) | Varied, most showed inhibition | [2] |

| 2-Arylbenzofuran Analog (DK-1014) | A549 (Lung Carcinoma) | Not specified, but showed activity | [6] |

Experimental Protocols: Anticancer Screening

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assays (Annexin V/PI Staining)

These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[7]

-

Cell Treatment: Treat cancer cells with the benzofuran derivatives for a defined time.

-

Cell Harvesting and Staining: Harvest the treated and untreated cells and stain them with Annexin V-FITC and propidium (B1200493) iodide (PI).[7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Anticancer Activity

Benzofuran derivatives can exert their anticancer effects by modulating various signaling pathways. Some derivatives have been shown to induce apoptosis through the activation of caspases 3/7.[1] Others have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a crucial regulator of cell growth and proliferation.[9]

Caption: Benzofuran analogs can inhibit the mTOR signaling pathway and induce apoptosis.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] Benzofuran derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[10][11] The antimicrobial efficacy is influenced by the substituents on the benzofuran core, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data for Antimicrobial Activity of Benzofuran Analogs

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran ketoxime (38) | Staphylococcus aureus | 0.039 | [11] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [11] |

| Fused benzofuran derivative (30) | Pantoea chinchori | 25 | [11] |

| Fused benzofuran derivative (30) | Aspergillus fumigatus | 25 | [11] |

| 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative bacteria | Not specified, excellent activity | [11] |

| Benzofuran amide derivative (6a) | Bacillus subtilis, S. aureus, E. coli | as low as 6.25 | [12] |

| Benzofuran amide derivative (6b) | Bacillus subtilis, S. aureus, E. coli | as low as 6.25 | [12] |

| Benzofuran amide derivative (6f) | Bacillus subtilis, S. aureus, E. coli | as low as 6.25 | [12] |

Experimental Protocols: Antimicrobial Screening

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[13]

-

Compound Dilution: Perform serial two-fold dilutions of the benzofuran derivatives in a 96-well microtiter plate containing a suitable broth medium.[13]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[13]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[13]

Agar (B569324) Well Diffusion Method

This is another common method for assessing antimicrobial activity.[14]

-

Agar Plate Preparation: Prepare agar plates and inoculate the surface with the test microorganism.

-

Well Creation: Create wells in the agar using a sterile borer.

-

Compound Application: Add a specific volume of the benzofuran derivative solution to each well.

-

Incubation: Incubate the plates under suitable conditions.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Caption: General workflow for antimicrobial activity screening of benzofuran analogs.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[12] Some compounds have demonstrated the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[15]

Quantitative Data for Anti-inflammatory Activity of Benzofuran Analogs

| Compound/Derivative | Assay | IC50 (µM) | Cell Line | Reference |

| Heterocyclic/Benzofuran Hybrid (5d) | NO Inhibition | 52.23 ± 0.97 | RAW-264.7 | [15] |

| Aza-benzofuran (1) | NO Inhibition | 17.3 | RAW 264.7 | [16] |

| Aza-benzofuran (4) | NO Inhibition | 16.5 | RAW 264.7 | [16] |

| Fluorinated Benzofuran Derivatives | IL-6 Inhibition | 1.2 - 9.04 | Not specified | [17] |

| Fluorinated Benzofuran Derivatives | PGE2 Inhibition | 1.1 - 20.5 | Not specified | [17] |

Experimental Protocols: Anti-inflammatory Screening

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 cells in appropriate medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of compounds to inhibit heat-induced protein denaturation, which is a hallmark of inflammation.[18]

-

Reaction Mixture: Prepare a reaction mixture containing egg albumin and phosphate-buffered saline.[19]

-

Compound Addition: Add varying concentrations of the benzofuran derivatives to the reaction mixture.

-

Heating: Heat the mixture to induce protein denaturation.

-

Absorbance Measurement: Measure the absorbance of the solution to quantify the extent of protein denaturation. A decrease in absorbance indicates inhibition.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of certain benzofuran derivatives are mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[15][20] These pathways regulate the expression of pro-inflammatory genes.

Caption: Benzofuran derivatives can inhibit NF-κB and MAPK inflammatory pathways.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is involved in the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their antioxidant potential.[21][22]

Quantitative Data for Antioxidant Activity of Benzofuran Analogs

| Compound/Derivative | Assay | Activity | Concentration | Reference |

| Benzofuran-2-carboxamide (1j) | LPO Inhibition | 62% inhibition | 100 µM | [23] |

| Benzofuran-2-carboxamide (1j) | DPPH Radical Scavenging | 23.5% inhibition | 100 µM | [23] |

| Substituted Benzofuran (6a, 6b, 6d, 6h, 6o, 6p, 6r) | DPPH Radical Scavenging | Very good activity | 50, 100, 200 µg/ml | [22] |

| Benzofuran–pyrazole-based compounds (4, 6, 9, 11b, 11d) | DPPH Radical Scavenging | 84.16% - 90.52% scavenging | Not specified | [24] |

Experimental Protocols: Antioxidant Screening

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[25][26]

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[25]

-

Reaction Mixture: Add the benzofuran derivative to the DPPH solution.

-

Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[25]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[25] A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound).

Conclusion

Benzofuran and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents has been well-documented. The continued exploration of the structure-activity relationships of these compounds, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of new and effective therapies for a multitude of diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest for novel drug candidates based on the benzofuran scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jopcr.com [jopcr.com]

- 13. benchchem.com [benchchem.com]

- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 19. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. researchgate.net [researchgate.net]

Structural Elucidation of 2-n-Butylbenzo[b]furan: A Technical Guide

This document provides a comprehensive technical overview of the structural elucidation of 2-n-butylbenzo[b]furan, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The elucidation process relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Overview